L-glycero-L-galacto-Heptose
Description
Historical Context of Heptose Discovery and Research
The study of heptoses has a rich history, with one of the earliest discovered examples being sedoheptulose (B1238255). numberanalytics.com First isolated from Sedum species in the early 20th century, sedoheptulose, a ketoheptose, was later identified as a key intermediate in fundamental metabolic pathways such as the Pentose (B10789219) Phosphate (B84403) Pathway and the Calvin Cycle. numberanalytics.com This discovery opened the door to understanding the broader significance of seven-carbon sugars in biochemistry.
Further research revealed the crucial role of another heptose, L-glycero-D-manno-heptose, as a primary component of the inner core of lipopolysaccharides (LPS) in Gram-negative bacteria. researchgate.netresearchgate.net These LPS molecules are vital for the structural integrity of the bacterial outer membrane and are potent activators of the host immune system. ontosight.aiwikipedia.org The highly conserved nature of the heptose-containing core region of LPS has made it a significant target for the development of novel antibiotics and vaccines. researchgate.net Research has since expanded to identify a diverse array of heptose isomers and their derivatives in various bacterial species, highlighting their importance in microbial physiology and pathogenesis. researchgate.netnih.govacs.org For instance, intermediates in LPS biosynthesis, such as D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) and ADP-heptose, have been identified as key molecules that can trigger innate immune responses in mammals. cancer.gov
Stereochemical Nomenclature and Classification within the Heptose Family
The structural diversity of heptoses arises from their numerous chiral centers. Aldoheptoses possess five chiral centers, leading to 32 possible stereoisomers, while ketoheptoses have four, resulting in 16 stereoisomers. libretexts.orgwikipedia.org The classification and naming of these isomers follow a systematic nomenclature based on their stereochemistry.
The D/L configuration is determined by the orientation of the hydroxyl group on the chiral carbon furthest from the carbonyl group (C6 in aldoheptoses). pressbooks.pub If this hydroxyl group is on the right in the Fischer projection, it is a D-sugar; if it is on the left, it is an L-sugar. purdue.edupressbooks.pub Most naturally occurring monosaccharides are in the D-configuration. purdue.edu
A more detailed stereochemical description is provided by prefixes such as gluco, manno, galacto, etc., which define the specific arrangement of hydroxyl groups at the other chiral centers. For heptoses, a two-part prefix like "L-glycero-L-galacto" is used. The "L-galacto" part describes the stereochemistry at carbons C2, C3, C4, and C5, analogous to the configuration of L-galactose. The "L-glycero" part specifies the configuration at C6.
This systematic naming is crucial for distinguishing between the numerous diastereomers (stereoisomers that are not mirror images) and epimers (diastereomers that differ at only one chiral center). libretexts.orgpressbooks.pub
Table 1: Classification of Heptose Monosaccharides
| Classification | Description | Example |
|---|---|---|
| Based on Carbonyl Group | ||
| Aldoheptose | A heptose with an aldehyde functional group at the C1 position. wikipedia.org | L-glycero-D-manno-heptose wikipedia.org |
| Ketoheptose | A heptose with a ketone functional group. wikipedia.org | Sedoheptulose (D-altro-heptulose) wikipedia.orgnumberanalytics.com |
| Based on Stereochemistry | ||
| D-sugar | The hydroxyl group on the chiral center furthest from the carbonyl is on the right in the Fischer projection. pressbooks.pub | D-glucose |
| L-sugar | The hydroxyl group on the chiral center furthest from the carbonyl is on the left in the Fischer projection. pressbooks.pub | L-glycero-L-galacto-Heptose |
Significance of this compound within the Context of Heptose Isomer Research
This compound is a specific aldoheptose isomer that has been a subject of interest in carbohydrate research. Its structure is characterized by a seven-carbon chain with an aldehyde group at one end. While not as extensively studied as some other heptoses like L-glycero-D-manno-heptose, its unique stereochemistry makes it a valuable compound for comparative studies and for probing the specificity of biological interactions.
Research findings indicate that this compound can be synthesized and has been identified in certain marine organisms, such as the Australian sea urchin Strongylocentrotus franciscanus. biosynth.com It is recognized for its role in the structure and function of glycoproteins and its involvement in carbohydrate metabolism. evitachem.com
Studies involving the chemical synthesis and modification of heptoses provide insights into their reactivity and potential applications. For example, research on the formation of anhydrides from various heptose isomers, including D-glycero-L-galacto-heptose (the enantiomer of the subject compound), has shown how stereochemistry influences the equilibrium between the open-chain form and cyclic anhydro- forms of the sugar. cdnsciencepub.com In acidic conditions, D-glycero-L-galacto-heptose was found to form an 18% equilibrium proportion of its 1,6-anhydropyranose form. cdnsciencepub.com Such fundamental studies are crucial for understanding the chemical behavior of these complex monosaccharides. The synthesis of various GDP-activated heptoses, including GDP-d-glycero-α-l-galacto-heptose, has also been a focus, particularly in the context of understanding the biosynthesis of bacterial capsular polysaccharides. nih.govacs.org
The distinct stereochemical arrangement of this compound distinguishes it from other heptose isomers and provides a unique tool for researchers exploring the structure-function relationships of carbohydrates in biological systems.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4R,5S,6S)-2,3,4,5,6,7-hexahydroxyheptanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5+,6+,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZMPEPLWKRVLD-JAIWFUSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724983 | |
| Record name | L-glycero-L-galacto-Heptose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20585-65-3 | |
| Record name | L-glycero-L-galacto-Heptose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for L Glycero L Galacto Heptose and Analogues
Chemo-Enzymatic Synthesis Approaches
Chemo-enzymatic methods leverage the high stereoselectivity of enzymes to perform key bond-forming reactions, often in concert with traditional chemical transformations. This approach can significantly streamline the synthesis of complex molecules like heptoses.
Aldolase-Catalyzed Condensation Reactions for Heptose Production
Aldolases are a class of enzymes that catalyze stereospecific aldol (B89426) addition reactions, making them powerful tools for the synthesis of carbohydrates. nih.gov These enzymes facilitate the formation of carbon-carbon bonds, a crucial step in elongating the carbon chain of a sugar. nih.gov In the context of heptose synthesis, an aldolase (B8822740) can be used to condense a three-carbon donor molecule, typically dihydroxyacetone phosphate (B84403) (DHAP), with a four-carbon aldehyde acceptor. harvard.edu
The stereochemical outcome of the reaction is dictated by the specific aldolase used. For the synthesis of L-glycero-L-galacto-heptose, an aldolase that produces the desired stereochemistry at the newly formed chiral centers would be selected. The general enzymatic reaction would proceed as follows:
| Donor | Acceptor | Enzyme | Product |
| Dihydroxyacetone phosphate (DHAP) | L-Threose | L-fuculose-1-phosphate aldolase (LFPA) | This compound-1-phosphate |
Following the enzymatic condensation, a chemical dephosphorylation step would yield the final this compound. The use of engineered aldolases with altered substrate specificities and stereoselectivities further expands the potential of this method for producing a wide array of rare and complex sugars. nih.gov
Indium-Mediated Stereoselective Chemical Syntheses
Indium-mediated reactions have emerged as a valuable tool in carbohydrate chemistry for the stereoselective formation of carbon-carbon bonds under mild conditions, often in aqueous media. These methods are particularly useful for the chain elongation of unprotected monosaccharides.
Acyloxyallylation Strategies for Higher-Carbon Sugars
Indium-mediated acyloxyallylation (IMA) allows for the direct three-carbon elongation of unprotected aldoses. nih.gov This reaction involves the addition of a bromopropenyl ester to the aldehyde functionality of a sugar in the presence of indium metal. acs.orgnih.gov The stereoselectivity of this reaction can be controlled to favor the formation of specific diastereomers, providing a direct route to higher-carbon sugars with defined stereochemistry. researchgate.nettuwien.at While not explicitly detailed for this compound, the principles of this methodology are applicable. For instance, the reaction of L-arabinose with a bromopropenyl ester under indium mediation could theoretically be optimized to produce a precursor to this compound.
Indium-Assisted Allylation in the Synthesis of D-glycero-L-galacto-Heptose Precursors
Indium-assisted allylation is a related method that has been successfully applied to the synthesis of heptose precursors. researchgate.net This reaction typically involves the chain elongation of a pentose (B10789219) using an allyl bromide and indium. The resulting homoallylic alcohol can then be further functionalized to yield the desired heptose. For example, the indium-assisted allylation of D-lyxose has been used to generate a precursor for D-glycero-L-galacto-heptose. researchgate.net This approach demonstrates the utility of indium-mediated reactions in building the carbon backbone of complex heptoses with good stereocontrol.
Multi-Step Chemical Synthesis Routes
Traditional multi-step chemical synthesis remains a cornerstone for the preparation of complex carbohydrates. These routes often start from readily available monosaccharides and employ a series of protection, functional group manipulation, and stereocontrolled bond-forming reactions.
Approaches from Monosaccharide Precursors (e.g., L-Lyxose, Galactose)
The synthesis of this compound can be envisioned from smaller, commercially available monosaccharides. For example, L-lyxose, a five-carbon sugar, can serve as a starting point. A potential synthetic route would involve a two-carbon chain extension at the C1 position. Methodologies such as the Wittig reaction or the use of organometallic reagents can be employed for this purpose. Subsequent stereoselective reduction and hydroxylation steps would be necessary to establish the correct stereochemistry at the newly introduced carbon atoms. The synthesis of the related L-glycero-D-manno-heptose from L-lyxose has been demonstrated, highlighting the feasibility of this general strategy. researchgate.net
Alternatively, D-galactose, a common six-carbon sugar, could be transformed into L-galactose through a series of oxidation, reduction, and inversion steps. rhhz.netnih.gov Once L-galactose is obtained, a one-carbon homologation at the C1 position would be required to generate the heptose backbone. This could be achieved through various methods, including the Kiliani-Fischer synthesis or cyanide addition followed by reduction. The key challenge in these multi-step syntheses lies in the precise control of stereochemistry at each step to ensure the formation of the desired L-glycero-L-galacto configuration.
Stereochemical Control via Mitsunobu Reaction and Other Reagents
The precise control of stereochemistry is a critical challenge in the synthesis of complex carbohydrates such as this compound. The Mitsunobu reaction has proven to be a powerful and reliable method for achieving stereochemical inversion at specific chiral centers within sugar molecules. organic-chemistry.orgnih.govmdpi.com This reaction facilitates the conversion of a secondary alcohol to a variety of other functional groups with a predictable inversion of configuration, which is essential for obtaining the desired stereoisomer. organic-chemistry.orgnih.govmdpi.com
In the context of heptose synthesis, the Mitsunobu reaction is particularly valuable for establishing the correct stereochemistry at the C-6 position. For instance, in the synthesis of L-glycero-β-D-manno-heptopyranosides, a related heptose, a key step involves the inversion of the C-6 hydroxyl group. researchgate.net This is typically achieved by reacting a precursor with a C-6 hydroxyl group of the opposite stereochemistry with a nucleophile in the presence of diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD) and triphenylphosphine (B44618) (PPh3). researchgate.net For example, a D-glycero-configured alcohol at C-6 can be converted to the desired L-glycero configuration by using p-nitrobenzoic acid as the nucleophile in a Mitsunobu reaction. researchgate.net The resulting p-nitrobenzoate ester is then hydrolyzed to yield the inverted alcohol. researchgate.net
The general mechanism of the Mitsunobu reaction involves the activation of the alcohol by triphenylphosphine and an azodicarboxylate, forming a good leaving group. The nucleophile then attacks the carbon atom in an SN2 reaction, leading to the inversion of the stereocenter. organic-chemistry.org The choice of nucleophile can be tailored to introduce various functionalities, providing versatility in the synthesis of heptose analogues.
Beyond the Mitsunobu reaction, other reagents and methodologies are also employed to control stereochemistry in heptose synthesis. These include the use of chiral catalysts and auxiliaries to direct the stereochemical outcome of reactions such as aldol additions and glycosylations. The selection of appropriate protecting groups is also crucial, as they can influence the steric hindrance around reactive sites and thereby control the approach of reagents.
A summary of reagents commonly used in the Mitsunobu reaction for stereochemical inversion is presented in the table below.
| Reagent | Role | Typical Concentration | Reaction Time (Typical) |
| Diethylazodicarboxylate (DEAD) | Oxidizing Agent | 1.1 - 1.5 equivalents | 1 - 24 hours |
| Diisopropylazodicarboxylate (DIAD) | Oxidizing Agent | 1.1 - 1.5 equivalents | 1 - 24 hours |
| Triphenylphosphine (PPh3) | Reducing Agent | 1.1 - 1.5 equivalents | 1 - 24 hours |
| p-Nitrobenzoic Acid | Nucleophile | 1.1 - 1.5 equivalents | 1 - 24 hours |
Scalability and Yield Optimization in Preparative Synthesis of Heptose Derivates
The transition from laboratory-scale synthesis to the preparative, gram-scale production of heptose derivatives, including those of this compound, presents significant challenges in terms of scalability and yield optimization. While many synthetic routes are effective on a small scale, they may not be economically viable or practical for producing the larger quantities required for extensive biological studies or preclinical development.
A key focus in scaling up the synthesis of heptose derivatives is the development of practical and efficient methods. For the closely related L-glycero-D-manno-heptose, a fully scalable synthetic approach has been reported, demonstrating production on a scale greater than 100 mmol (45 g). nih.gov Such approaches often involve minimizing the number of synthetic steps, avoiding laborious purification techniques like column chromatography, and utilizing crystalline intermediates that can be easily purified by recrystallization.
The table below outlines some key strategies and their impact on the scalability and yield of heptose derivative synthesis.
| Strategy | Impact on Scalability | Impact on Yield | Example Application |
| Minimizing Synthetic Steps | High | High | Development of convergent synthetic routes. |
| Use of Crystalline Intermediates | High | Moderate | Facilitates purification by recrystallization, avoiding chromatography. |
| Optimization of Reaction Conditions | Moderate | High | Systematic screening of solvents, temperatures, and catalysts. |
| "One-Pot" Reactions | High | High | Reduces the number of workup and purification steps. |
| Strategic Use of Protecting Groups | Moderate | High | Can prevent side reactions and improve the stability of intermediates. |
Ultimately, the successful preparative synthesis of this compound and its analogues hinges on a combination of innovative synthetic methodologies and rigorous process optimization to ensure both high yields and practical scalability.
Biosynthetic Pathways and Enzymology of Heptose Isomers Relevant to L Glycero L Galacto Heptose Research
General Heptose Biosynthesis from D-Sedoheptulose 7-Phosphate
The common precursor for the biosynthesis of many heptoses is D-sedoheptulose 7-phosphate, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway. pnas.orgmedchemexpress.comnih.gov This seven-carbon ketose phosphate undergoes a series of enzymatic transformations to generate activated nucleotide-sugar derivatives that can then be incorporated into polysaccharides or other glycoconjugates. nih.govpnas.org In Gram-negative bacteria, for instance, the biosynthesis of ADP-L-glycero-β-D-manno-heptose is essential for the formation of the inner core of LPS. nih.govnih.gov
The initial steps in the general heptose biosynthetic pathway involve the conversion of D-sedoheptulose 7-phosphate into a phosphorylated aldoheptose derivative. This process is catalyzed by a sequence of enzymes that perform isomerization and phosphorylation reactions. nih.govnih.gov
The first committed step is the isomerization of D-sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate, a reaction catalyzed by the enzyme D-sedoheptulose-7-phosphate isomerase, often designated as GmhA. nih.govnih.gov This conversion from a ketose to an aldose sets the stage for subsequent modifications.
Following isomerization, a kinase acts to phosphorylate the anomeric carbon (C-1) of the heptose. In the pathway leading to ADP-D-β-D-heptose in Escherichia coli, a bifunctional enzyme, HldE, first catalyzes the phosphorylation of D-glycero-D-manno-heptose 7-phosphate to produce D-glycero-β-D-manno-heptose 1,7-bisphosphate. nih.govnih.gov Subsequently, a phosphatase, GmhB, removes the phosphate group from the C-7 position, yielding D-glycero-β-D-manno-heptose 1-phosphate. nih.govnih.gov The final activation step involves the adenylylation of this intermediate by the adenylyltransferase activity of HldE to form ADP-D-β-D-heptose. nih.gov An epimerase, HldD, then completes the pathway to ADP-L-glycero-β-D-manno-heptose. nih.gov
| Enzyme | Gene Name (E. coli) | Function | Substrate | Product |
| D-sedoheptulose-7-phosphate isomerase | gmhA | Isomerization | D-sedoheptulose 7-phosphate | D-glycero-D-manno-heptose 7-phosphate |
| D-β-D-heptose 7-phosphate kinase | hldE (kinase domain) | Phosphorylation | D-glycero-D-manno-heptose 7-phosphate | D-glycero-β-D-manno-heptose 1,7-bisphosphate |
| D,D-heptose 1,7-bisphosphate phosphatase | gmhB | Dephosphorylation | D-glycero-β-D-manno-heptose 1,7-bisphosphate | D-glycero-β-D-manno-heptose 1-phosphate |
| D-β-D-heptose 1-phosphate adenylyltransferase | hldE (adenylyltransferase domain) | Adenylylation | D-glycero-β-D-manno-heptose 1-phosphate | ADP-D-β-D-heptose |
| ADP-L-glycero-D-manno-heptose 6-epimerase | hldD (waaD) | Epimerization | ADP-D-β-D-heptose | ADP-L-glycero-β-D-manno-heptose |
Enzymatic Modifications and Epimerization in Diverse Organisms
The structural diversity of heptoses observed in nature arises from the action of various modifying enzymes, particularly epimerases, dehydrogenases, and reductases. These enzymes act on initial heptose scaffolds to alter the stereochemistry at different carbon centers, leading to a wide array of heptose isomers.
The bacterium Campylobacter jejuni is known for producing capsular polysaccharides containing a variety of heptose structures. nih.govnih.gov The biosynthesis of D-glycero-L-gluco-heptose in C. jejuni NCTC 11168 serves as an excellent model for understanding the enzymatic logic of heptose modification. nih.govnih.govacs.org The precursor for these modifications is believed to be GDP-D-glycero-α-D-manno-heptose. nih.govnih.govacs.org
The pathway for the synthesis of D-glycero-L-gluco-heptose is initiated by the oxidation of GDP-D-glycero-α-D-manno-heptose at the C-4 position. nih.govnih.govacs.org This reaction is catalyzed by a C4-dehydrogenase, such as the enzyme Cj1427 from C. jejuni NCTC 11168. nih.govnih.govacs.org This enzyme catalyzes the formation of GDP-D-glycero-4-keto-α-D-lyxo-heptose. nih.govacs.org The presence of a keto group at C-4 is a key mechanistic feature, as it facilitates the subsequent epimerization reactions by increasing the acidity of the protons at the adjacent C-3 and C-5 positions. nih.govacs.org
Following the C-4 oxidation, a C3/C5-epimerase, Cj1430, acts on the 4-keto intermediate. nih.govnih.govacs.org This enzyme catalyzes a double epimerization at both the C-3 and C-5 positions, converting GDP-D-glycero-4-keto-α-D-lyxo-heptose into GDP-D-glycero-4-keto-β-L-xylo-heptose. nih.govnih.govacs.org The mechanism of such epimerases generally involves the abstraction of a proton from the carbon center to be epimerized, leading to the formation of an enolate intermediate. nih.gov The subsequent reprotonation from the opposite face of the planar enolate results in the inversion of stereochemistry. nih.gov The presence of the C-4 keto group stabilizes the enolate intermediate, making the deprotonation/reprotonation sequence more favorable. nih.gov In the case of Cj1430, it is capable of catalyzing this inversion at two different centers to achieve the final stereochemistry of the intermediate. nih.govnih.govacs.org
The final step in the biosynthesis of GDP-D-glycero-β-L-gluco-heptose is the stereospecific reduction of the 4-keto group of GDP-D-glycero-4-keto-β-L-xylo-heptose. nih.govnih.govacs.org This reaction is catalyzed by an NADPH-dependent C4-reductase, Cj1428. nih.govnih.govacs.org The reductase delivers a hydride from NADPH to one face of the carbonyl, establishing the final stereochemistry at C-4. nih.gov The specificity of the C4-reductase is crucial in determining the final heptose isomer produced. nih.govnih.gov Cj1428 belongs to the short-chain dehydrogenase/reductase (SDR) superfamily of enzymes. nih.govacs.org
| Enzyme | Gene Name (C. jejuni NCTC 11168) | Function | Substrate | Product |
| C4-dehydrogenase | Cj1427 | Oxidation | GDP-D-glycero-α-D-manno-heptose | GDP-D-glycero-4-keto-α-D-lyxo-heptose |
| C3/C5-epimerase | Cj1430 | Double epimerization | GDP-D-glycero-4-keto-α-D-lyxo-heptose | GDP-D-glycero-4-keto-β-L-xylo-heptose |
| C4-reductase | Cj1428 | Stereospecific reduction | GDP-D-glycero-4-keto-β-L-xylo-heptose | GDP-D-glycero-β-L-gluco-heptose |
L-glycero-D-manno-Heptose Biosynthesis in Bacterial Lipopolysaccharides
L-glycero-D-manno-heptose is a crucial sugar moiety found in the inner core region of lipopolysaccharides (LPS) in the majority of Gram-negative bacteria. frontiersin.orgnih.gov The absence of this heptose results in a truncated LPS structure, leading to increased susceptibility to hydrophobic antibiotics. nih.gov Its biosynthesis is a multi-step enzymatic pathway that begins with the precursor sedoheptulose (B1238255) 7-phosphate. nih.govmdpi.com
The pathway to ADP-L-glycero-β-D-manno-heptose, the activated precursor for LPS assembly, involves four key enzymes and five steps. nih.govasm.org The process in Escherichia coli requires the sequential action of GmhA (sedoheptulose 7-phosphate isomerase), HldE (a bifunctional kinase/adenylyltransferase), GmhB (a phosphatase), and finally HldD (an epimerase). nih.govasm.orgnih.gov
The established biosynthetic steps are as follows:
Isomerization: Sedoheptulose 7-phosphate is converted to D-glycero-D-manno-heptose 7-phosphate by the isomerase GmhA. nih.govresearchgate.net
Phosphorylation: The bifunctional enzyme HldE catalyzes the phosphorylation of D-glycero-D-manno-heptose 7-phosphate to form D-glycero-β-D-manno-heptose 1,7-bisphosphate. nih.govmdpi.com
Dephosphorylation: The phosphatase GmhB removes the phosphate group at the C-7 position to yield D-glycero-β-D-manno-heptose 1-phosphate. nih.govresearchgate.net
Nucleotide Activation: The adenylyltransferase domain of HldE activates the heptose 1-phosphate with ATP, forming ADP-D-glycero-β-D-manno-heptose. nih.govasm.org
Epimerization: The final step is the conversion of ADP-D-glycero-D-manno-heptose to ADP-L-glycero-D-manno-heptose, catalyzed by the epimerase HldD. nih.govasm.org
| Step | Enzyme | Substrate | Product | Reference |
|---|---|---|---|---|
| 1 | GmhA | D-sedoheptulose 7-phosphate | D-glycero-D-manno-heptose 7-phosphate | nih.gov |
| 2 | HldE (Kinase domain) | D-glycero-D-manno-heptose 7-phosphate | D-glycero-β-D-manno-heptose 1,7-bisphosphate | nih.gov |
| 3 | GmhB | D-glycero-β-D-manno-heptose 1,7-bisphosphate | D-glycero-β-D-manno-heptose 1-phosphate | nih.gov |
| 4 | HldE (Adenylyltransferase domain) | D-glycero-β-D-manno-heptose 1-phosphate | ADP-D-glycero-β-D-manno-heptose | asm.org |
| 5 | HldD (AGME/RfaD) | ADP-D-glycero-D-manno-heptose | ADP-L-glycero-D-manno-heptose | asm.org |
ADP-L-glycero-D-manno-heptose 6-epimerase, also known as AGME, HldD, or RfaD, is the enzyme responsible for the final step in the biosynthesis of the LPS precursor, catalyzing the interconversion of ADP-D-glycero-D-manno-heptose and ADP-L-glycero-D-manno-heptose. nih.govnih.govwikipedia.org This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily, a large and diverse group of NAD(P)-dependent oxidoreductases. nih.govresearchgate.net
Structural studies have revealed that AGME is a homopentameric enzyme. nih.gov Each monomer is composed of two domains: a large N-terminal domain with a modified Rossmann fold for NADP+ binding and a smaller C-terminal domain involved in substrate binding. nih.govresearchgate.net The active site is located in a crevice between these two domains, bringing the substrate into close proximity with the NADP+ cofactor. researchgate.net High structural similarity exists between AGME and other epimerases like UDP-galactose 4-epimerase, with key catalytic residues being conserved in structurally similar positions. nih.govresearchgate.net
| Enzyme Name | Alternative Names | Enzyme Commission (EC) Number | Function | Reference |
|---|---|---|---|---|
| ADP-L-glycero-D-manno-heptose 6-epimerase | AGME, HldD, RfaD | 5.1.3.20 | Catalyzes the epimerization at C-6 of the heptose moiety | nih.govwikipedia.org |
The epimerization reaction catalyzed by AGME requires a tightly bound NADP+ cofactor and proceeds through a transient oxidation-reduction mechanism. nih.govwikipedia.org The catalytic cycle involves the oxidation of the hydroxyl group at the C-6' position of the heptose substrate to a keto intermediate, followed by a non-stereospecific reduction of this intermediate to form the epimeric product. nih.govresearchgate.net
Research using solvent isotope incorporation studies and substrate analogs has provided strong evidence for this mechanism. nih.gov Key findings include:
The epimerization occurs without any detectable incorporation of deuterium (B1214612) or ¹⁸O-isotope from the solvent into the product. This rules out mechanisms involving proton transfers at carbon or dehydration/rehydration events. nih.gov
Deoxygenated substrate analogs, such as 7''-deoxy-ADP-L,d-Hep and 4''-deoxy-ADP-L,d-Hep, were found to be effective substrates for the enzyme. This demonstrates that oxidation at either the C-7'' or C-4'' positions is not a requirement for the catalytic process, pointing directly to C-6' as the site of oxidation. nih.gov
The reaction is facilitated by conserved active site residues, including Serine, Tyrosine, and Lysine, which are characteristic of the SDR superfamily and are crucial for positioning the substrate and cofactor and for proton transfer during catalysis. nih.gov
Nucleotide-Activated Heptose Intermediates in Biosynthesis (e.g., ADP-Heptose)
The biosynthesis of complex polysaccharides like LPS requires the activation of monosaccharide units by linking them to a nucleotide diphosphate. researchgate.net In the case of L-glycero-D-manno-heptose synthesis, the key activated intermediate is ADP-heptose. asm.orginvivogen.com Both isomers, ADP-D-glycero-β-D-manno-heptose and ADP-L-glycero-β-D-manno-heptose, are generated during the pathway. nih.govinvivogen.com
The formation of ADP-D-glycero-β-D-manno-heptose is catalyzed by the adenylyltransferase activity of the bifunctional HldE enzyme, which transfers an AMP moiety from ATP to D-glycero-β-D-manno-heptose 1-phosphate. asm.orgnih.gov This ADP-activated D-isomer then serves as the direct substrate for the HldD epimerase to produce the L-isomer, ADP-L-glycero-D-manno-heptose. nih.govasm.org This final activated L-isomer is the donor substrate utilized by specific heptosyltransferases for incorporation into the growing LPS core oligosaccharide. nih.gov
Genetic Determinants and Regulation of Heptose Biosynthetic Pathways
The enzymes required for L-glycero-D-manno-heptose biosynthesis are encoded by a set of specific genes. In many Gram-negative bacteria, including E. coli and Helicobacter pylori, these genes are often organized in a cluster. nih.govnih.gov The core genes involved are gmhA, hldE (also known as rfaE), gmhB, and hldD (also known as waaD or rfaD). asm.orgnih.gov
In E. coli K-12, these genes are located at four different loci, whereas in other bacteria, they can be found within a single operon. nih.gov For instance, the hldD (rfaD) gene is frequently part of the waa (formerly rfa) gene cluster, which encodes many of the enzymes responsible for LPS core biosynthesis. nih.govnih.gov
Regulation of these pathways can be influenced by various factors. Studies in H. pylori have shown that the expression of heptose biosynthesis genes can be modulated by contact with host cells and the presence of the cag pathogenicity island. nih.gov The carbon starvation regulator A (CsrA) has also been shown to affect the amounts of gene transcripts in the hldE gene cluster, indicating a link between the cell's metabolic state and LPS biosynthesis. nih.gov Mutations in any of these key genes, such as hldE or gmhB, can lead to the production of a truncated, heptoseless LPS core, which often results in a "deep rough" phenotype with increased sensitivity to various compounds. nih.govasm.org
Biological Roles and Significance of Heptose Containing Biomolecules
L-glycero-L-galacto-Heptose in Complex Carbohydrate Biosynthesis
The specific roles of this compound in the biosynthesis of complex carbohydrates are not extensively detailed in current scientific literature. While this heptose has been identified in marine organisms, such as the Australian sea urchin Strongylocentrotus franciscanus, its precise metabolic pathways and influence on the formation of larger glycoconjugates remain an area for further research. biosynth.com
There is limited direct scientific evidence detailing the specific influence of this compound on glycoprotein (B1211001) synthesis. Glycosylation, the enzymatic process of attaching glycans to proteins, is a critical post-translational modification affecting protein folding, stability, and function. While various monosaccharides are integral to this process, the specific incorporation and functional consequences of L-glycero-L-galact-heptose in eukaryotic or prokaryotic glycoproteins are not well-documented.
Similarly, the precise impact of this compound on the formation of glycolipids is not clearly established. Glycolipids, which consist of a carbohydrate moiety linked to a lipid, are vital components of cell membranes and play roles in cell recognition and signaling. The biosynthesis of these molecules involves the sequential addition of sugars by glycosyltransferases, but a defined role for this compound in these pathways has not been prominently reported.
Structural and Functional Contributions of Heptoses in Prokaryotic Cell Envelopes
In contrast to the limited information on this compound, the roles of other heptose isomers in the structure and function of prokaryotic cell envelopes are well-characterized. These sugars are fundamental to the integrity and pathogenicity of many Gram-negative bacteria.
The inner core of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a highly conserved region typically containing heptose residues. L-glycero-D-manno-heptose is a primary and essential constituent of this region in many bacterial species. researchgate.net The biosynthesis of this heptose is a complex, multi-step enzymatic process that begins with the precursor sedoheptulose-7-phosphate. cas.cnnih.gov This pathway leads to the formation of ADP-L-glycero-β-D-manno-heptose, the activated nucleotide sugar donor required for incorporation into the LPS core. cas.cnnih.govnih.gov
The inner core architecture, featuring one or more L-glycero-D-manno-heptose units, serves as a crucial linker between the lipid A anchor and the outer core oligosaccharide and, in many bacteria, the O-antigen. researchgate.net The precise arrangement and phosphorylation of these heptose residues are vital for the structural stability of the LPS molecule.
While L-glycero-D-manno-heptose is the most common, other heptoses like D-glycero-D-galacto-heptose are also found in the LPS of certain bacteria. cymitquimica.com For instance, it is a component of the LPS in bacteria such as Pectinatus frisingensis. Its presence contributes to the structural diversity of LPS across different bacterial species. cymitquimica.com
Interactive Table: Key Heptoses in Bacterial Lipopolysaccharide (LPS)
| Heptose Isomer | Typical Location | Key Function |
| L-glycero-D-manno-heptose | Inner Core | Structural foundation, linker to outer core/O-antigen |
| D-glycero-D-galacto-heptose | Inner/Outer Core | Contributes to LPS structural diversity |
Capsular polysaccharides (CPS) form a protective outer layer on many bacteria, contributing to virulence and evasion of the host immune system. The composition of CPS is highly variable and often includes unusual sugars, including various heptoses.
In Campylobacter jejuni, for example, the CPS structures exhibit significant diversity, with many strains incorporating heptose moieties. D-glycero-L-gluco-heptose has been identified as a component of the CPS in C. jejuni strain NCTC 11168. nih.gov Research has shown that the various heptose structures found in C. jejuni CPS are all thought to derive from a common precursor, GDP-d-glycero-α-d-manno-heptose. nih.gov A series of enzymatic modifications, including oxidation, epimerization, and reduction, transforms this precursor into the specific heptose isomer, such as GDP-d-glycero-β-l-gluco-heptose, required for CPS assembly. nih.gov This biosynthetic plasticity allows for the generation of diverse CPS structures, which is a key strategy for bacterial adaptation and immune evasion.
Mutations in the biosynthetic pathway of ADP-L-glycero-D-manno-heptose lead to the production of truncated LPS molecules. Bacteria with such defects, often termed "deep-rough" mutants, exhibit increased permeability of their outer membrane. This compromised barrier makes the bacteria more susceptible to hydrophobic antibiotics and detergents. Furthermore, the structural integrity provided by the heptose region is essential for the correct assembly of other outer membrane components, and its absence can lead to significant physiological defects.
Heptose-Containing Natural Product Conjugates and Their Bioactivities
Heptoses are found as crucial glycosidic moieties in a variety of bacterial natural products that exhibit a range of potent biological activities, including antibacterial, antifungal, and antitumor properties. rsc.org These seven-carbon sugars contribute significantly to the structural diversity and biological function of these complex molecules. researchgate.net The heptose-containing natural products can be broadly categorized based on the structure of their heptose component, which includes heptofuranoses, highly-reduced heptopyranoses, D-heptopyranoses, and L-heptopyranoses. rsc.org
While direct evidence for the presence of this compound in aminoglycoside antibiotics is not established, other L-heptose isomers are known precursors to components of this important class of antibacterial agents. For instance, L-glycero-β-L-gluco-heptose is a known precursor in the biosynthesis of destomic and epidestomic acids, which are components of aminoglycoside antibiotics such as hygromycin B and the destomycins. researchgate.net Aminoglycosides function by binding to the bacterial ribosome, leading to mistranslation of mRNA and subsequent inhibition of protein synthesis. The sugar moieties of these molecules are critical for their interaction with the ribosomal target.
Several heptose-containing nucleoside antibiotics have demonstrated significant antitumor and immunogenic activities. rsc.orgnih.gov These compounds, including Septacidin, Spicamycin, and Anisemycin, feature an L-heptosamine moiety as a key structural component. nih.gov
The biosynthesis of the heptose portion of Septacidin , a compound with antitumor, antifungal, and pain-relief properties, originates from D-sedoheptulose-7-phosphate. nih.govpnas.org This precursor is converted into an ADP-activated L-glycero-β-D-manno-heptose intermediate. nih.gov Subsequent enzymatic steps, including epimerization at C3' and C5', lead to the formation of the final L,L-gluco-heptosamine moiety. researchgate.net
Spicamycin and its derivatives have shown excellent antitumor activity. nih.gov The heptose component in Spicamycin has been identified as 4ʹ-amino-4ʹ-deoxy-L-glycero-β-L-manno-heptose, a 2'-epimer of the heptose found in Septacidin. researchgate.net Similarly, Anisemycin is a nucleoside antibiotic that contains a 4ʹ-amino-4ʹ-deoxy-L-heptose moiety, though its precise stereochemistry is still under investigation. researchgate.netresearchgate.net The heptose unit in these molecules is crucial for their biological activity, and modifications to this sugar can significantly impact their therapeutic potential.
| Compound | Heptose Moiety | Reported Bioactivity |
|---|---|---|
| Septacidin | 4ʹ-amino-4ʹ-deoxy-L-glycero-β-L-gluco-heptose (derived from L-glycero-α-D-manno-heptose) | Antitumor, Antifungal, Pain Relief |
| Spicamycin | 4ʹ-amino-4ʹ-deoxy-L-glycero-β-L-manno-heptose | Antitumor |
| Hygromycin B | Destomic acid (derived from L-glycero-β-L-gluco-heptose) | Antibacterial (Aminoglycoside) |
Broader Metabolic Integration of Heptoses
The biosynthesis of heptoses is intricately linked with central carbohydrate metabolism, highlighting their role within the broader metabolic network of the cell.
The primary precursor for the biosynthesis of many heptoses, including those found in bacterial lipopolysaccharides and various natural products, is D-sedoheptulose-7-phosphate. pnas.orgcas.cn This seven-carbon sugar phosphate (B84403) is a key intermediate in the non-oxidative branch of the pentose (B10789219) phosphate pathway (PPP). The PPP is a fundamental metabolic pathway that runs in parallel to glycolysis and is responsible for generating pentose phosphates for nucleotide biosynthesis and NADPH for reductive biosynthesis and antioxidant defense.
The biosynthesis of ADP-L-glycero-β-D-manno-heptose, a common intermediate in the formation of L-heptoses, begins with the conversion of D-sedoheptulose-7-phosphate to D-glycero-D-manno-heptose-7-phosphate, a reaction catalyzed by a ketose-aldose isomerase. researchgate.net This initial step directly links heptose biosynthesis to the pool of intermediates in the pentose phosphate pathway. Further enzymatic transformations, including phosphorylation, dephosphorylation, and nucleotide activation, lead to the formation of the activated heptose donor molecules required for their incorporation into various biomolecules. nih.gov
Currently, there is no direct scientific evidence to suggest a role for this compound or other heptoses as significant carbon sinks in biological systems. The concept of a biological carbon sink typically refers to large-scale processes, such as photosynthesis by forests and oceans, that sequester atmospheric carbon dioxide. The concentration and turnover of heptoses within organisms are not on a scale that would contribute meaningfully to this global process.
Similarly, a direct role for heptoses in metal ion homeostasis has not been established in the scientific literature. Metal ion homeostasis is a tightly regulated process involving specific metal-binding proteins and transporters to control the intracellular concentrations of essential metal ions like iron, zinc, and copper. While the stability of the lipopolysaccharide membrane, which contains heptoses, can be influenced by divalent cations, this is an indirect structural role rather than a direct participation in the active transport or storage of metal ions. wikipedia.org
Immunological Aspects and Host Pathogen Interactions Mediated by Heptoses
Heptoses as Pathogen-Associated Molecular Patterns (PAMPs)
Heptoses, particularly intermediates in the biosynthesis of the lipopolysaccharide (LPS) core, have been identified as key Pathogen-Associated Molecular Patterns (PAMPs). nih.govnih.gov PAMPs are conserved microbial molecules that are recognized by the host's innate immune system, triggering a defensive response. nih.gov Unlike the well-known PAMP, lipopolysaccharide (LPS), which is recognized on the cell surface, certain heptose metabolites are sensed within the host cell's cytoplasm. nih.govinvivogen.com
Specifically, ADP-L-glycero-β-D-manno-heptose (ADP-heptose), a soluble intermediate of the LPS biosynthetic pathway, is now recognized as a novel and potent PAMP from Gram-negative bacteria. nih.govresearchgate.netnih.gov Its presence in the host cytosol signals a bacterial intrusion, leading to the activation of innate immune pathways. nih.govnih.gov This recognition is critical for mounting an effective defense against a variety of pathogenic bacteria.
The intracellular detection of ADP-heptose is orchestrated by a specific host sensor protein called alpha-protein kinase 1 (ALPK1). nih.govinvivogen.comresearchgate.net When ADP-heptose enters the cytoplasm of a host cell, it binds directly to ALPK1, activating this unique kinase. researchgate.netnih.gov This binding event initiates a signaling cascade. nih.gov
Activated ALPK1 then phosphorylates the TRAF-interacting forkhead-associated protein A (TIFA). nih.govdundee.ac.uk This phosphorylation occurs at a specific threonine residue (Thr9) on TIFA, causing it to change its conformation and oligomerize, forming a larger protein complex often referred to as a "TIFAsome". nih.govnih.govplos.org This oligomerization is the crucial step that propagates the signal downstream. nih.govplos.org The entire recognition and initial signaling process is thus termed the ALPK1/TIFA axis. nih.govresearchgate.net
The formation of the TIFAsome complex serves as a scaffold to recruit and activate downstream signaling molecules. plos.org A key player in this process is the E3 ubiquitin ligase TRAF6 (TNF receptor-associated factor 6), which is constitutively bound to TIFA. nih.govnih.gov The oligomerization of TIFA leads to the subsequent oligomerization and activation of TRAF6. nih.govnih.gov
Activated TRAF6, in turn, promotes a series of ubiquitination and phosphorylation events that activate the TAK1 (TGFβ-activated kinase 1) and IKK (IκB kinase) complexes. nih.govnih.gov The activation of the IKK complex is a central event leading to the activation of the transcription factor NF-κB (nuclear factor-kappa B). nih.govresearchgate.net Once activated, NF-κB translocates to the nucleus and induces the expression of a wide array of pro-inflammatory genes, including those for cytokines and chemokines like TNF, IL-1β, IL-6, and IL-8. nih.govresearchgate.net This orchestrated inflammatory response is vital for recruiting immune cells to the site of infection and combating the invading pathogen. nih.govnih.gov
| Component | Function in the Signaling Pathway | Key Interactions |
|---|---|---|
| ADP-Heptose | Bacterial PAMP that initiates the immune response. | Binds to and activates ALPK1. |
| ALPK1 | Cytosolic pattern recognition receptor that senses ADP-heptose. | Phosphorylates TIFA at Thr9 upon activation. |
| TIFA | Adapter protein that oligomerizes upon phosphorylation. | Forms the TIFAsome complex, which recruits TRAF6. |
| TRAF6 | E3 ubiquitin ligase that is activated by TIFA oligomerization. | Activates the TAK1 and IKK complexes. |
| NF-κB | Transcription factor that upregulates inflammatory gene expression. | Activated by the IKK complex. |
Influence on Bacterial Virulence and Host Immune Evasion
The biosynthesis of heptoses is not only a source of PAMPs but is also intrinsically linked to bacterial virulence. nih.gov Heptose residues are essential for the structural integrity of the LPS inner core. nih.govresearchgate.net Disruption of the heptose biosynthesis pathway often leads to a truncated LPS, resulting in a "deep rough" phenotype. kazanmedjournal.ru This altered cell surface can make the bacteria more susceptible to antibiotics and environmental stresses. kazanmedjournal.runih.gov
Furthermore, an intact LPS core is often necessary for the proper function and anchoring of other virulence factors in the outer membrane. nih.gov For instance, in Helicobacter pylori, a functional ADP-heptose biosynthesis pathway is crucial for bacterial virulence. nih.gov Mutants unable to synthesize these heptose precursors exhibit reduced pathogenic potential. nih.gov
While heptoses trigger a strong immune response, some pathogenic bacteria have evolved mechanisms to modulate this signaling. Helicobacter pylori, for example, can transport heptose metabolites into host cells via its Cag type IV secretion system, directly activating the proinflammatory response. asm.org However, the regulation of heptose biosynthesis in bacteria is complex and can be modulated by contact with host cells, suggesting a sophisticated interplay where the bacterium may control the level of this potent immune activator. asm.org
Implications for Antimicrobial and Vaccine Development
The critical role of the heptose biosynthesis pathway in bacterial viability and virulence, coupled with its absence in humans, makes it an attractive target for novel therapeutic interventions. nih.govresearchgate.net
The enzymes involved in the conversion of sedoheptulose-7-phosphate to ADP-heptose are prime candidates for the development of new antibacterial drugs. kazanmedjournal.runih.gov Inhibiting these enzymes would not only disrupt the integrity of the bacterial outer membrane but could also increase the susceptibility of bacteria to existing antibiotics. kazanmedjournal.runih.gov This strategy offers a promising avenue to combat the growing problem of multidrug resistance in Gram-negative bacteria. kazanmedjournal.ru Research is ongoing to identify and develop potent inhibitors of key enzymes in this pathway, such as GmhA, HldE, and GmhB. nih.govasm.org
| Enzyme Target | Role in Heptose Biosynthesis | Potential Therapeutic Outcome |
|---|---|---|
| GmhA | Isomerase that converts sedoheptulose (B1238255) 7-phosphate to D-glycero-D-manno-heptose 7-phosphate. nih.gov | Disruption of the first committed step in the pathway. |
| HldE | Bifunctional kinase/nucleotidyltransferase that produces an intermediate and the final ADP-heptose. nih.gov | Blockade of multiple steps, leading to accumulation of toxic intermediates. |
| GmhB | Phosphatase involved in an intermediate step of the pathway. nih.govnih.gov | Alters LPS core biosynthesis and reduces virulence. nih.gov |
The unique heptose structures on the surface of bacteria can also be exploited as antigens for vaccine development. rsc.org Glycoconjugate vaccines, which consist of a carbohydrate antigen linked to a carrier protein, are a proven strategy for eliciting a robust and long-lasting immune response against bacterial pathogens. nih.gov
Researchers have synthesized heptose-containing oligosaccharides that mimic the bacterial LPS core and conjugated them to carrier proteins. rsc.orgnih.gov Immunization with these synthetic glycoconjugates has been shown to elicit high titers of specific IgG antibodies that can recognize and bind to the surface of intact bacteria, such as Helicobacter pylori. nih.gov This approach holds promise for the development of effective vaccines against infections for which no vaccine is currently available. nih.gov
Furthermore, the generation of monoclonal antibodies that specifically recognize heptose structures offers therapeutic potential. nih.gov Such antibodies could be used as anti-adhesion agents, preventing bacteria from colonizing host tissues, which is a critical first step in many infections. nih.gov These antibodies also serve as valuable research tools for identifying and characterizing novel glycoproteins that may be involved in pathogenesis. nih.gov
Advanced Research Methodologies and Analytical Approaches
Spectroscopic and Chromatographic Techniques for Structural Characterization of Heptose-Containing Glycoconjugates
A combination of spectroscopic and chromatographic methods provides the detailed structural information necessary to understand the role of heptoses in glycoconjugates.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of complex carbohydrates, including heptose-containing glycoconjugates. glycopedia.euunina.it It provides atomic-level information on the number of sugar residues, monosaccharide composition and sequence, anomeric configuration, and the nature and position of glycosidic linkages. glycopedia.euresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to resolve the often-overlapping signals in carbohydrate spectra. unina.it
Key NMR experiments and their applications in analyzing heptose-containing structures include:
1D ¹H NMR: Provides initial information on the number and type of sugar residues.
2D Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY): Used to establish scalar coupling networks within individual monosaccharide spin systems, allowing for the assignment of proton resonances. unina.it
2D Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information on through-space proximities between protons, which is crucial for determining the sequence of monosaccharides and the conformation of glycosidic linkages. unina.it
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): These experiments correlate proton signals with their directly attached (HSQC) or more distant (HMBC) carbon atoms, facilitating the complete assignment of both ¹H and ¹³C spectra and the identification of linkage positions. unina.it
Computer-assisted tools and databases, such as CASPER and Glyco3D, have been developed to aid in the prediction and interpretation of NMR spectra for complex glycans, further enhancing the utility of this technique. glycopedia.eu
Mass spectrometry (MS) is a cornerstone of glycomics, offering high sensitivity for the analysis of complex mixtures of glycans and glycoconjugates. nih.govglycopedia.eu It is broadly used to determine the composition of glycans in terms of their constituent monosaccharides, including heptoses. nih.gov Common ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are frequently employed. nih.gov
Tandem MS (MS/MS) is particularly valuable for structural elucidation. nih.gov Through controlled fragmentation of glycan ions, MS/MS experiments generate product ion spectra that reveal information about monosaccharide sequence and linkage positions. nih.gov Permethylation of glycans is a common derivatization strategy that enhances their stability and provides more informative fragmentation patterns. nih.gov Gas-phase ion mobility MS can also be used to separate isomeric glycan structures prior to mass analysis. nih.gov
| Technique | Primary Application | Information Obtained |
|---|---|---|
| MALDI-TOF MS | Screening and profiling of complex glycan mixtures | Molecular weight determination, glycan composition |
| ESI-MS | Analysis of intact glycoproteins and glycopeptides | Molecular weight, detection of glycoforms |
| Tandem MS (MS/MS) | Detailed structural elucidation | Monosaccharide sequence, branching patterns, linkage information |
| Ion Mobility MS | Separation of isomeric structures | Distinguishing between glycans with the same mass but different shapes |
Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is a high-resolution technique used for the analysis of monosaccharides. glycopedia.eu Since sugars like heptose are non-volatile, they require chemical derivatization to increase their volatility for GC analysis. phenomenex.comrestek.com
Common derivatization methods for sugars include:
Silylation: This process replaces active hydrogens on polar functional groups with a non-polar trimethylsilyl (B98337) (TMS) group, increasing volatility. phenomenex.com
Acetylation: This method can yield a single peak per sugar, which simplifies analysis. nih.gov For example, the formation of alditol acetates is a widely used approach. restek.com
These derivatization techniques, followed by GC-MS analysis, allow for the separation and quantification of individual monosaccharides, including different heptose isomers, from complex biological samples. nih.govnih.gov
Crystallographic Studies of Heptose-Modifying Enzymes
X-ray crystallography is an indispensable tool for determining the three-dimensional structures of enzymes at atomic resolution. mdpi.com This technique has been applied to various enzymes involved in the biosynthesis and modification of heptoses, providing critical insights into their catalytic mechanisms and substrate specificity. researchgate.net
For instance, the crystal structure of Cj1430, an enzyme from Campylobacter jejuni, was determined in the presence of its product analog, GDP-D-glycero-β-L-gluco-heptose. This revealed that the enzyme belongs to the cupin superfamily. researchgate.net Similarly, the structure of Cj1428, a reductase involved in heptose modification, was solved with its cofactor NADPH, classifying it as a member of the short-chain dehydrogenase/reductase superfamily. researchgate.net Such structural information is crucial for understanding how these enzymes catalyze specific modifications on the heptose scaffold and for the potential design of enzyme inhibitors.
Functional Genomics and Proteomics in Heptose Metabolism Research
Functional genomics and proteomics provide a global view of the genes and proteins involved in cellular processes, including the metabolism of heptoses. alliedacademies.org These approaches are vital for identifying the genetic basis of heptose biosynthesis and its role in microbial physiology.
Gene knockout is a fundamental technique in functional genomics used to determine the function of a specific gene. nih.gov This involves deleting or inactivating a target gene and observing the resulting phenotypic changes. nih.gov In the context of heptose metabolism, researchers have created isogenic knockout strains for genes believed to be involved in the synthesis of ADP-heptose, a key component of the lipopolysaccharide (LPS) core in Gram-negative bacteria. nih.govresearchgate.net
For example, the deletion of the gmhB gene in Klebsiella pneumoniae, an enzyme in the ADP-heptose biosynthesis pathway, was shown to be critical for the bacterium's survival in the bloodstream. nih.govresearchgate.net The wild-type phenotype can often be restored by reintroducing a functional copy of the knocked-out gene, a process known as complementation. nih.gov These studies definitively link specific genes to particular steps in the heptose metabolic pathway and demonstrate the importance of these pathways for bacterial fitness and virulence. nih.govresearchgate.net
| Organism | Gene Studied | Methodology | Key Finding | Reference |
|---|---|---|---|---|
| Klebsiella pneumoniae | gmhB | Gene knockout and complementation | GmhB is essential for bloodstream survival and normal LPS composition. | nih.govresearchgate.net |
| Escherichia coli | gmhB | Gene knockout | GmhB is required for optimal fitness in the spleen and liver during bacteremia. | nih.gov |
| Citrobacter freundii | gmhB | Gene knockout | GmhB contributes to fitness in blood-filtering organs. | nih.gov |
Enzyme Function Initiative-Enzyme Similarity Tool (EFI-EST) and Sequence Similarity Networks (SSNs) for Enzyme Classification
The vast amount of sequence data generated from genome sequencing projects requires powerful bioinformatic tools for functional annotation of enzymes. The Enzyme Function Initiative-Enzyme Similarity Tool (EFI-EST) is a web-based resource that facilitates the creation of Sequence Similarity Networks (SSNs) to visualize and analyze relationships within large protein families. nih.govnih.govnoaa.gov SSNs are graphical representations where protein sequences are depicted as nodes, and the lines connecting them (edges) represent a pairwise sequence similarity above a user-defined threshold. illinois.eduillinois.edu This approach allows researchers to explore the sequence-function space of enzyme superfamilies, aiding in the prediction of functions for uncharacterized proteins. nih.govacs.org
The generation of an SSN via EFI-EST involves several key steps. Initially, a set of protein sequences is provided, which can be from a specific protein family (e.g., a Pfam or InterPro family), the result of a BLAST search, or a user-provided FASTA file. nih.govacs.org EFI-EST then performs an all-by-all BLAST comparison to calculate the pairwise sequence similarities. nih.gov The user then selects an alignment score threshold to generate the network, where more stringent (higher) scores result in more distinct clusters of closely related sequences. illinois.edu These clusters often represent isofunctional groups of enzymes. illinois.edu For very large protein families, EFI-EST can generate "representative node" SSNs, where sequences with a certain percentage of identity are grouped into a single node, simplifying the network visualization. nih.gov
SSNs are particularly valuable for the classification of enzymes involved in carbohydrate metabolism, such as glycosyltransferases. mit.edu For instance, the Glycosyltransferase family 9 (GT9) includes heptosyltransferases responsible for transferring heptose moieties in the biosynthesis of lipopolysaccharides (LPS). ebi.ac.uk By constructing an SSN for the GT9 family, researchers can identify distinct clusters that may correspond to enzymes with different substrate specificities, including those that potentially utilize L-glycero-L-galacto-heptose or its precursors. The analysis of these networks, often visualized using software like Cytoscape, can reveal subgroups of enzymes with potentially novel functions or specificities that are not apparent from simple sequence alignments alone. illinois.eduillinois.edu The integration of experimental data with SSN analysis can validate these functional predictions and lead to the discovery of new enzymes involved in this compound metabolism.
Table 1: Key Steps in Generating and Analyzing a Sequence Similarity Network (SSN) with EFI-EST
| Step | Description | Purpose |
| 1. Sequence Input | Provide a set of protein sequences (e.g., from a Pfam family, BLAST search, or FASTA file). | To define the protein family or superfamily of interest for analysis. |
| 2. All-by-All BLAST | EFI-EST performs pairwise sequence comparisons of all input sequences. | To calculate the similarity score (alignment score) for every pair of sequences. |
| 3. Threshold Selection | The user defines a minimum alignment score to be represented as an edge in the network. | To control the stringency of the network and resolve isofunctional clusters. |
| 4. Network Generation | An SSN is generated where nodes represent sequences and edges connect sequences with similarity above the threshold. | To create a visual representation of the sequence relationships within the protein family. |
| 5. Visualization and Analysis | The SSN is visualized in a network visualization software (e.g., Cytoscape) and analyzed. | To identify clusters of related proteins, map known functions, and predict functions for uncharacterized enzymes. |
In Vitro and In Vivo Models for Biological Activity Assessment of Heptoses
Evaluating the biological activity of heptoses like this compound requires a range of in vitro and in vivo models to assess their effects at the molecular, cellular, and organismal levels. These models are crucial for understanding the immunomodulatory and other physiological roles of these sugars.
In Vitro Models
Cell-Based Assays: A primary method for assessing the immunomodulatory activity of heptoses is through the use of cultured immune cells. nih.gov Macrophage cell lines, such as RAW264.7, are frequently used to study the inflammatory response. frontiersin.org These cells can be stimulated with the heptose of interest, and the subsequent activation can be quantified by measuring the production of inflammatory mediators like nitric oxide (NO), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govfrontiersin.org Co-culture models, for example, using hepatocytes and immune cells, can be employed to investigate potential hepatotoxicity or other organ-specific immune responses. nih.govfrontiersin.org
Enzyme Assays: To investigate the metabolic pathways involving this compound, in vitro enzyme assays are essential. These assays can determine the substrate specificity and kinetic parameters of enzymes like kinases and isomerases that are predicted to act on this heptose. nih.gov For instance, a kinase assay could measure the transfer of a phosphate (B84403) group to this compound, confirming its role as a substrate for a specific kinase.
Carbohydrate Microarrays: This high-throughput technique can be used to study the binding interactions of this compound with various proteins, such as lectins or antibodies. iastate.edu By immobilizing the heptose on a microarray slide, researchers can screen for binding partners and quantify the affinity of these interactions, providing insights into its potential biological recognition. iastate.edu
Table 2: Examples of In Vitro Models for Assessing Heptose Biological Activity
| Model Type | Example | Measured Parameters | Biological Question |
| Cell-Based Assay | Macrophage cell line (e.g., RAW264.7) stimulation | Nitric oxide, TNF-α, IL-6 production | Does the heptose induce an inflammatory response? |
| Enzyme Assay | In vitro kinase assay | Substrate phosphorylation, enzyme kinetics | Is the heptose a substrate for a specific kinase? |
| Carbohydrate Microarray | Immobilized heptose on a glass slide | Protein binding affinity | What proteins specifically recognize and bind to the heptose? |
In Vivo Models
Direct Administration Studies: To study the direct biological effects of purified this compound, it can be administered to laboratory animals, such as mice or rabbits. noaa.gov This approach allows for the evaluation of its immunomodulatory properties independent of a bacterial infection. Parameters that can be measured include changes in cytokine levels in the blood, activation of immune cells in various organs, and any potential toxic effects. frontiersin.org
Genetically Modified Animal Models: The use of knockout or transgenic animal models can help to elucidate the specific pathways through which this compound exerts its effects. For example, mice lacking a specific pattern recognition receptor that is hypothesized to recognize the heptose can be used to determine if that receptor is necessary for the observed biological activity.
The selection of an appropriate in vitro or in vivo model depends on the specific biological question being addressed. A combination of these models is often necessary to gain a comprehensive understanding of the biological activity of this compound.
Future Perspectives and Research Challenges in L Glycero L Galacto Heptose Research
Current Knowledge Gaps in Specific Biosynthetic Mechanisms
While the biosynthetic pathway for ADP-L-glycero-β-D-manno-heptose, a key precursor for the inner core of lipopolysaccharide (LPS) in many Gram-negative bacteria, has been largely elucidated, significant questions remain about the biosynthesis of other heptose isomers, including L-glycero-L-galacto-heptose. nih.gov The enzymatic steps and genetic determinants for the production of the diverse array of heptose structures found in various bacterial species are not fully understood. nih.gov
For instance, in Escherichia coli, the synthesis of ADP-D-glycero-β-D-manno-heptose requires the sequential action of the enzymes GmhA, HldE, and GmhB. nih.gov An epimerase, now named HldD, then completes the pathway to form ADP-L-glycero-β-D-manno-heptose. nih.gov However, the specific enzymes and pathways leading to this compound and other less common heptose variants are often inferred or remain uncharacterized. This lack of knowledge hinders our ability to fully appreciate the metabolic versatility of bacteria and to potentially exploit these pathways for therapeutic intervention.
Key Research Questions:
What are the specific enzymes responsible for the synthesis of this compound in organisms where it has been identified?
How are the biosynthetic pathways for different heptose isomers regulated in response to environmental cues or developmental stages of the organism?
Do alternative or undiscovered biosynthetic routes for heptoses exist in different bacterial species?
Comprehensive Understanding of Host-Pathogen Interactions Mediated by Diverse Heptose Isomers
Heptoses, particularly those found in the lipopolysaccharide (LPS) of Gram-negative bacteria, play a crucial role in the interaction between pathogens and their hosts. nih.govfrontiersin.org The inner core region of LPS, which often contains L-glycero-D-manno-heptose, is a highly conserved structure, making it a key target for the host's innate immune system. frontiersin.orgnih.gov A metabolic intermediate in this pathway, ADP-L-glycero-β-D-manno-heptose, has been identified as a pathogen-associated molecular pattern (PAMP) that can trigger an inflammatory response. nih.gov
However, the specific roles of different heptose isomers, such as this compound, in mediating these interactions are less clear. The structural diversity of heptoses across different bacterial strains and species likely translates to a nuanced and complex interplay with host immune receptors. nih.gov A deeper understanding of how the host immune system recognizes and responds to this diversity is critical for developing strategies to combat bacterial infections and modulate immune responses. nih.gov The Organism Prearranged Recognition Theory (OPRT) suggests that these interactions are highly specific and can be influenced by the saccharides present on cell surfaces. tmrjournals.com
Areas for Future Investigation:
How do different heptose isomers, including this compound, interact with specific pattern recognition receptors (PRRs) on host immune cells?
Does the variation in heptose structures among different bacterial pathogens correlate with differences in virulence or immune evasion strategies?
Can a comprehensive understanding of these interactions be leveraged to design novel vaccines or immunotherapies that target specific heptose structures? frontiersin.org
Exploration of Novel Biological Functions and Applications of this compound
The known biological roles of heptoses are largely centered on their structural function in LPS and their ability to trigger innate immune responses. wikipedia.orgnih.gov However, the presence of this compound in organisms like the Australian sea urchin Strongylocentrotus franciscanus suggests that its functions may extend beyond the context of bacterial pathogenesis. biosynth.com The unique structural properties of this and other heptose isomers could endow them with novel biological activities that remain to be discovered.
The potential applications of this compound and its derivatives are vast and largely unexplored. Given the role of related heptoses in immunity, there is potential for developing heptose-based molecules as adjuvants in vaccines or as standalone immunomodulatory agents. frontiersin.org Furthermore, the unique chemical scaffold of this compound could be exploited for the synthesis of novel carbohydrate-based drugs or probes to study complex biological systems.
Potential Research Avenues:
Investigation into the biological roles of this compound in non-bacterial organisms.
Screening of this compound and its synthetic derivatives for novel therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.
Development of this compound-based tools for glycobiology research, such as affinity probes or metabolic labels.
Development of High-Throughput Synthesis and Derivatization Methods for Research and Therapeutic Purposes
A major bottleneck in advancing our understanding of this compound and other rare heptoses is the limited availability of these compounds. frontiersin.orgnih.gov Traditional chemical syntheses are often lengthy, complex, and low-yielding, requiring multiple steps from more common sugar precursors. nih.gov This scarcity of material severely restricts research into their biological functions and therapeutic potential.
Developing efficient and scalable synthetic routes is therefore a critical research challenge. researchgate.net Methodologies such as orthoester-based strategies and enzymatic synthesis hold promise for overcoming these synthetic hurdles. nih.govcjnmcpu.com Furthermore, the development of high-throughput methods for creating a diverse library of heptose derivatives would accelerate the discovery of new bioactive molecules. This would enable systematic structure-activity relationship (SAR) studies to identify compounds with optimized therapeutic properties.
Key Developmental Goals:
Establishment of robust and scalable synthetic routes to produce this compound and other heptose isomers in gram quantities. mdpi.com
Development of versatile chemical and enzymatic methods for the regioselective modification and derivatization of the heptose scaffold. nih.gov
Creation of combinatorial libraries of heptose derivatives to facilitate high-throughput screening for novel biological activities.
Q & A
Q. How is the structural configuration of L-glycero-L-galacto-Heptose determined, and what analytical methods are commonly used?
The structural elucidation of this compound (α-L-Mannoheptose) relies on techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and optical rotation measurements. For example, the specific rotation [α]D is reported as –68.5±1° (c=2, H₂O, 20°C), which aids in confirming its stereochemical configuration . Chromatographic methods like paper chromatography (homogeneous material validation) and HPLC (purity ≥99%) are critical for assessing structural integrity .
Q. What are the standard protocols for assessing the purity and stability of this compound in laboratory settings?
Purity is evaluated via HPLC assays (≥99%), while contaminants like sulfated ash (≤0.05%) and heavy metals (Pb <5 ppm) are quantified using inductively coupled plasma mass spectrometry (ICP-MS) . Stability studies should include solubility tests (e.g., clear aqueous solutions at defined concentrations) and accelerated degradation assays under varying pH/temperature conditions, referencing guidelines for analytical validation .
Advanced Research Questions
Q. What challenges arise in synthesizing this compound derivatives, and how can regioselective functionalization be achieved?
Synthesis challenges include stereochemical control during glycosylation and avoiding side reactions. Regioselective protection-deprotection strategies (e.g., using tert-butyldimethylsilyl groups) and enzymatic catalysis (glycosyltransferases) are employed to target specific hydroxyl groups. Experimental design should incorporate kinetic studies and mass spectrometry to track intermediate formations .
Q. How can researchers resolve contradictions in reported biological roles of this compound, such as its immunomodulatory vs. metabolic functions?
Contradictory findings require systematic replication studies with stringent controls (e.g., endotoxin-free preparations) and multi-omics approaches. For instance, combining transcriptomic analysis (RNA-seq) with metabolic labeling can differentiate direct signaling effects from secondary metabolic interactions. Meta-analyses of existing data should follow frameworks like PICO to isolate variables (e.g., dose, model systems) .
Q. What methodologies are optimal for studying the interaction of this compound with host receptors in microbial pathogenesis?
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) provide kinetic and thermodynamic binding data. For in situ validation, CRISPR-Cas9 knockout models of putative receptors (e.g., C-type lectins) in host cells can confirm functional interactions. Data interpretation must account for potential glycan masking effects, requiring orthogonal assays like ELISA with glycan-specific antibodies .
Q. How should researchers design experiments to investigate the role of this compound in bacterial capsule assembly?
Use genetic knockouts (e.g., heptose biosynthesis gene deletion mutants) coupled with complementation assays. Capsule visualization via transmission electron microscopy (TEM) and quantitative polysaccharide analysis (e.g., phenol-sulfuric acid method) are critical. Ensure experimental rigor by adhering to guidelines for microbial culture conditions and statistical replication .
Methodological and Data Analysis Considerations
Q. What statistical frameworks are recommended for analyzing dose-response relationships of this compound in cellular assays?
Non-linear regression models (e.g., Hill equation) are suitable for dose-response curves. For high-throughput data, apply false discovery rate (FDR) corrections and principal component analysis (PCA) to mitigate batch effects. Tools like GraphPad Prism or R packages (e.g., drc) facilitate reproducible analysis .
Q. How can researchers address variability in chromatographic retention times when quantifying this compound in complex matrices?
Use internal standards (e.g., isotopically labeled heptose analogs) and validate methods via inter-laboratory reproducibility tests. Adjust HPLC parameters (e.g., column temperature, mobile phase gradient) based on matrix complexity, and document deviations using standardized reporting formats .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
